Cas no 7479-05-2 ((S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate)

(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate structure
7479-05-2 structure
Product Name:(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate
CAS No:7479-05-2
MF:C13H16N2O2
MW:232.278343200684
CID:571264
PubChem ID:134520
Update Time:2025-04-19

(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • L-Tryptophan ethyl ester
    • D-TRYPTOPHAN ETHYL ESTER HYDROCHLORIDE
    • Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
    • ethyl ester of L-tryptophan
    • ethyl L-tryptophanate
    • L-Tryptophan ethyl
    • L-tryptophan methyl ester
    • L-tryptophane ethyl ester
    • 67645-67-4
    • 5G6PMN8WB4
    • NS00047427
    • Tryptophan, ethyl ester, L-
    • Ethyl 2-amino-3-(1H-indol-3-yl)propanoate #
    • (S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
    • AKOS030213049
    • SCHEMBL133958
    • racemic tryptophan ethyl ester
    • 7479-05-2
    • CHEMBL54665
    • DTXSID00884387
    • Maybridge1_006127
    • TRYPTOPHAN ETHYLESTER
    • Tryptophan ethyl ester
    • ethyl tryptophanate
    • EINECS 231-285-1
    • L-Tryptophan, ethyl ester
    • d-tryptophan ethyl ester
    • EN300-6511483
    • DL-Tryptophan, ethyl ester
    • ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
    • (S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate
    • Inchi: 1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m0/s1
    • InChI Key: DABYEOZXRSTEGL-NSHDSACASA-N
    • SMILES: O(CC)C([C@H](CC1=CNC2C=CC=CC1=2)N)=O

Computed Properties

  • Exact Mass: 268.09800
  • Monoisotopic Mass: 232.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68.1Ų

Experimental Properties

  • Density: 1.211 g/cm3
  • Melting Point: 218 °C
  • Boiling Point: 427.8ºC at 760 mmHg
  • Flash Point: 212.5ºC
  • PSA: 68.11000
  • LogP: 3.10310

(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate Security Information

  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E941450-250mg
(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate
7479-05-2
250mg
$ 50.00 2022-06-05
TRC
E941450-500mg
(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate
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500mg
$ 65.00 2022-06-05
TRC
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(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate
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2.5g
$ 80.00 2022-06-05
Enamine
EN300-6511483-0.05g
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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$1308.0 2023-05-31
Enamine
EN300-6511483-0.1g
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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$1371.0 2023-05-31
Enamine
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ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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Enamine
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ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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$1495.0 2023-05-31
Enamine
EN300-6511483-1.0g
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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$1557.0 2023-05-31
Enamine
EN300-6511483-2.5g
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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$3051.0 2023-05-31
Enamine
EN300-6511483-5.0g
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
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$4517.0 2023-05-31
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